molecular formula C71H84N10O17 B1678112 Virginiamycin CAS No. 11006-76-1

Virginiamycin

カタログ番号: B1678112
CAS番号: 11006-76-1
分子量: 1349.5 g/mol
InChIキー: MVTQIFVKRXBCHS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ストレプトマイセス・バージニア. この化合物はストレプトグラミン系の抗生物質に属し、グラム陽性菌による感染症の治療に使用されます。 さらに、牛、豚、鶏などの家畜の成長促進剤として使用されています .

科学的研究の応用

Virginiamycin Factor S has a wide range of applications in scientific research:

作用機序

バージニアマイシン因子Sは、細菌リボソームの50Sリボソームサブユニットに結合することで効果を発揮し、タンパク質合成を阻害します。 この作用は、アミノ酸間のペプチド結合の形成を阻害し、ペプチド鎖の伸長を効果的に停止させます。 この化合物は、ヒトの60Sリボソームタンパク質L37を標的にしています .

類似化合物:

独自性: バージニアマイシン因子Sは、バージニアマイシン因子Mとの特異的な組み合わせによりユニークであり、相乗効果によって抗菌活性を強化します。 この組み合わせは、グラム陽性菌に対して特に効果的で、医療および工業用途の両方で広く使用されています .

生化学分析

Biochemical Properties

This is achieved by blocking the formation of a peptide bond between the growing peptide chain (peptidyl-tRNA) linked to the 50S ribosome and aminoacyl-tRNA . Virginiamycin M1 has proven to be highly active against Gram-positive bacteria, particularly methicillin-resistant S. aureus .

Cellular Effects

This compound M1 is known to be highly active against Gram-positive bacteria, particularly methicillin-resistant S. aureus . It inhibits peptide elongation by blocking the formation of a peptide bond between the growing peptide chain and aminoacyl-tRNA .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of peptide elongation. This is achieved by blocking the formation of a peptide bond between the growing peptide chain (peptidyl-tRNA) linked to the 50S ribosome and aminoacyl-tRNA .

Dosage Effects in Animal Models

In a study involving broiler chickens, it was found that chickens fed 400 mg/kg of plant extracts had significantly higher average body weights at day 28 compared to the control group . The feed-to-meat ratios over days 15–42 were also lower . This suggests that this compound may have a positive effect on growth performance in animal models at certain dosages.

Metabolic Pathways

This compound M1 is known to inhibit peptide elongation by blocking the formation of a peptide bond between the growing peptide chain (peptidyl-tRNA) linked to the 50S ribosome and aminoacyl-tRNA . This suggests that this compound may play a role in protein synthesis pathways.

Transport and Distribution

Given its role in inhibiting peptide elongation at the ribosome , it can be inferred that this compound likely interacts with cellular transport mechanisms that enable it to reach the ribosome.

Subcellular Localization

Here, it acts to inhibit peptide elongation, a key step in protein synthesis .

準備方法

合成経路と反応条件: バージニアマイシン因子Sは、通常、ストレプトマイセス・バージニアを用いた発酵プロセスによって生産されます。 生産プロセスは、高収率株と最適化された発酵条件を用いてスケールアップできます。 例えば、ストレプトマイセス・バージニア VKM Ac-2738D株は、合成吸着樹脂添加による供給式発酵に使用され、収率が向上しています .

工業的生産方法: 工業的生産には、大型発酵槽でストレプトマイセス・バージニア株を培養することが含まれます。 その後、抗生物質はダイアイオン® HP21などの樹脂に吸着され、回収プロセスが簡素化されます。 抗生物質は、アセトン、塩化メチレン、アルコールなどの溶媒を使用して溶出し、溶出液は真空下で濃縮して乾燥製品を得ます .

化学反応の分析

反応の種類: バージニアマイシン因子Sは、以下を含む様々な化学反応を起こします。

    酸化: この反応は、酸素の付加または水素の除去を含む。

    還元: この反応は、水素の付加または酸素の除去を含む。

    置換: この反応は、1つの原子または原子団を別の原子または原子団と置き換える。

一般的な試薬と条件: これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤や水素化ホウ素ナトリウムなどの還元剤が含まれます。 反応は通常、化合物の安定性を確保するために制御された条件下で行われます .

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化はヒドロキシル化誘導体の形成につながる可能性があり、還元は脱酸素化生成物を生み出す可能性があります .

4. 科学研究への応用

バージニアマイシン因子Sは、科学研究において幅広い用途があります。

類似化合物との比較

Uniqueness: this compound Factor S is unique due to its specific combination with this compound Factor M, which enhances its antimicrobial activity through a synergistic effect. This combination is particularly effective against gram-positive bacteria and is widely used in both medical and industrial applications .

生物活性

Pristinamycin is a streptogramin antibiotic, primarily utilized for treating infections caused by Gram-positive bacteria, particularly those resistant to other antibiotics. It is composed of two components: pristinamycin I and pristinamycin II, which work synergistically to inhibit bacterial protein synthesis. This article delves into the biological activity of pristinamycin, supported by data tables, case studies, and detailed research findings.

Pristinamycin functions by binding to the 23S rRNA of the 50S ribosomal subunit in bacteria. Specifically, pristinamycin II inhibits the binding of aminoacyl-tRNA, while pristinamycin I facilitates this process, enhancing the overall antibacterial effect. The structural characteristics of these compounds are crucial for their interaction with the ribosome, as evidenced by crystallographic studies revealing hydrogen bonds and hydrophobic interactions that stabilize the antibiotic-ribosome complex .

Antibacterial Spectrum

Pristinamycin exhibits significant activity against various Gram-positive pathogens. The following table summarizes its effectiveness against key bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Notes
Staphylococcus aureus0.5 - 2 µg/mLEffective against MRSA
Streptococcus pneumoniae0.25 - 1 µg/mLHigh susceptibility noted
Mycoplasma genitalium1 - 4 µg/mLEffective in cases resistant to macrolides
Enterococcus faecalis4 - 16 µg/mLActivity observed in vancomycin-resistant strains

Case Studies

  • Osteoarticular Infections : A study involving 27 patients with osteoarticular infections showed a combined cure rate of 70% with pristinamycin therapy. Most cases involved multiresistant Staphylococcus aureus (MRSA). The treatment was well tolerated, with minor gastrointestinal disturbances reported in some patients .
  • Macrolide-Resistant Mycoplasma : In a clinical setting, pristinamycin was evaluated for treating macrolide-resistant Mycoplasma genitalium infections. Of the 114 patients treated, a microbiological cure was achieved in 75% of cases. Gastrointestinal side effects were minimal, occurring in only 7% of patients .
  • Toxic Epidermal Necrolysis : A case report highlighted a severe adverse reaction where a patient developed toxic epidermal necrolysis shortly after starting treatment with pristinamycin. This underscores the need for monitoring adverse effects during therapy .

Resistance Patterns

Research indicates that although resistance to pristinamycin is relatively low among Staphylococcus aureus strains, there has been an increase in resistant strains in certain hospital settings. A study noted that the frequency of pristinamycin-resistant S. aureus increased from 1% to over 11% within a few years, correlating with higher consumption rates of the antibiotic .

特性

IUPAC Name

N-(3-benzyl-12-ethyl-4,16-dimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacosan-15-yl)-3-hydroxypyridine-2-carboxamide;21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H49N7O10.C28H35N3O7/c1-4-29-40(56)49-21-12-17-30(49)41(57)48(3)32(23-26-13-7-5-8-14-26)42(58)50-22-19-28(51)24-31(50)37(53)47-35(27-15-9-6-10-16-27)43(59)60-25(2)34(38(54)45-29)46-39(55)36-33(52)18-11-20-44-36;1-17(2)26-19(4)9-10-24(34)29-11-5-7-18(3)13-20(32)14-21(33)15-25-30-22(16-37-25)27(35)31-12-6-8-23(31)28(36)38-26/h5-11,13-16,18,20,25,29-32,34-35,52H,4,12,17,19,21-24H2,1-3H3,(H,45,54)(H,46,55)(H,47,53);5,7-10,13,16-17,19-20,26,32H,6,11-12,14-15H2,1-4H3,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVTQIFVKRXBCHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CCC(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=CC=C6)C.CC1C=CC(=O)NCC=CC(=CC(CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)OC1C(C)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C71H84N10O17
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Reddish-yellow solid; [Merck Index]
Record name Virginiamycin
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1244
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

Poorly soluble in water, Soluble in methanol, ethanol, chloroform ... Practically insoluble in hexane and petroleum ether
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 1721
Record name VIRGINIAMYCIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7033
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Reddish-yellow powder

CAS No.

11006-76-1
Record name Virginiamycin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.119
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VIRGINIAMYCIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7033
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

115-120 °C
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 1721
Record name VIRGINIAMYCIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7033
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pristinamycin
Reactant of Route 2
Pristinamycin
Reactant of Route 3
Pristinamycin
Reactant of Route 4
Pristinamycin
Reactant of Route 5
Pristinamycin
Reactant of Route 6
Reactant of Route 6
Pristinamycin
Customer
Q & A

Q1: What is the primary target of virginiamycin, and how does this interaction lead to its antibiotic activity?

A1: this compound targets bacterial ribosomes, specifically the 50S subunit, to inhibit protein synthesis [, , , ]. This interaction disrupts the elongation of polypeptide chains by primarily affecting the peptidyl transferase center [].

Q2: How does this compound M enhance the binding of this compound S to ribosomes?

A2: this compound M binding to ribosomes induces a conformational change in the 50S subunit, specifically reducing the accessibility of the this compound S binding site []. This alteration leads to a decrease in the dissociation rate of this compound S, thereby enhancing its overall binding affinity [].

Q3: Does this compound affect nucleic acid synthesis in bacteria?

A3: While this compound's primary target is bacterial ribosomes, its inhibition of protein synthesis indirectly impacts nucleic acid metabolism [, ]. The synthesis of 23S ribosomal RNA (rRNA) is specifically inhibited, and the methylation and metabolic stability of rRNA are also affected [, ].

Q4: What types of molecules make up the this compound complex?

A4: this compound consists of two main components: a macrocyclic lactone containing a peptide portion, and cyclodepsipeptides [].

Q5: Which part of the this compound S molecule is responsible for its intrinsic fluorescence?

A5: The 3-hydroxypicolinyl residue of this compound S contributes to its intrinsic fluorescence, a property utilized in various studies to investigate its binding kinetics [, ].

Q6: Is this compound stable in the rumen, and does long-term exposure lead to microbial adaptation?

A6: While this compound demonstrates some level of stability in the rumen, long-term exposure can lead to microbial adaptation, potentially reducing its effectiveness [, ]. This adaptation was observed in sheep receiving barley supplemented with this compound over extended periods [].

Q7: Does this compound exhibit any catalytic properties?

A7: The provided research articles primarily focus on the antibiotic properties of this compound. There is no evidence suggesting that it functions as a catalyst in any known biological reactions.

Q8: Have computational methods been applied to understand this compound's mode of action or to design derivatives?

A8: While the provided research predates widespread use of computational chemistry in drug discovery, fluorescence energy transfer experiments have been utilized to map the binding site of this compound S on the bacterial ribosome [].

Q9: Are there any specific formulation strategies mentioned for improving the stability, solubility, or bioavailability of this compound?

A10: One study describes the development of a this compound microemulsion, aiming to enhance its practicality of administration and potentially improve its antibacterial effectiveness [].

Q10: What information is available regarding the environmental impact of this compound?

A11: Research indicates that this compound undergoes biodegradation in soil, with a half-life ranging from 87 to 173 days depending on the soil type []. This suggests that it does not persist indefinitely in the environment.

Q11: Are there any details available regarding the absorption, distribution, metabolism, and excretion of this compound in animals?

A12: One study examined the depletion of this compound residues in the milk of dairy cows treated with the antibiotic []. The study concluded that milk from treated cows could be considered safe for human consumption after a zero-day withdrawal period [].

Q12: Has this compound been investigated for its efficacy in controlling periodontal disease in cattle?

A13: Yes, research demonstrates that this compound effectively controls and prevents gingivitis and necrotizing gingivitis in cattle [, ]. Daily administration of this compound significantly reduced the occurrence of these periodontal diseases compared to a control group [].

Q13: Does this compound resistance confer cross-resistance to other antibiotics?

A15: Yes, cross-resistance between this compound and quinupristin-dalfopristin, another streptogramin antibiotic, has been observed []. This cross-resistance is a concern for the treatment of multidrug-resistant Enterococcus faecium infections [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。